molecular formula C64H110N6O16 B13222759 5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid

5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid

Cat. No.: B13222759
M. Wt: 1219.6 g/mol
InChI Key: KLRSDBSKUSSCGU-WXXKFALUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Functional Groups and Their Roles:

Functional Group Position/Role Impact on Properties
Primary amine (-NH₂) Position 5 of the nonanamide backbone Participates in salt formation and H-bonding
Secondary alcohol (-OH) Position 4 of the nonanamide backbone Stabilizes conformation via intramolecular H-bonds
Methoxy (-OCH₃) Substituents on the benzyl aromatic ring (4-methoxy, 3-(3-methoxypropoxy)) Enhances lipophilicity and π-π stacking
Carbamoyl (-CONH₂) Terminal group of the 3-amino-2,2-dimethyl-3-oxopropyl side chain Engages in dipole-dipole interactions
Tertiary amide (-CONH-) Backbone linkage between nonanamide and side chain Restricts rotational freedom
Fumarate carboxylate (-COO⁻) Counterion from (E)-but-2-enedioic acid Forms ionic bonds with protonated amines

The benzyl group at position 7 introduces a bulky aromatic system substituted with 4-methoxy and 3-(3-methoxypropoxy) groups, creating a hydrophobic domain critical for binding to renin’s active site. The branched isopropyl groups at positions 2 and 8 contribute to steric hindrance, limiting nonspecific interactions.

Stereochemical Configuration and Conformational Isomerism

The molecule contains four stereocenters in the nonanamide backbone, with absolute configurations designated as (2S,4S,5S,7S) . These centers dictate its three-dimensional topology:

Stereochemical Assignment:

  • C2 (S-configuration) : Influences the spatial orientation of the isopropyl group.
  • C4 (S-configuration) : Positions the hydroxy group for intramolecular H-bonding with the C5 amine.
  • C5 (S-configuration) : Directs the primary amine toward the fumarate counterion.
  • C7 (S-configuration) : Orients the benzyl group into a bioactive conformation.

Conformational studies using NMR and molecular dynamics reveal two dominant states:

  • U-shaped conformation : Adopted in aqueous solutions, stabilized by H-bonds between the C4-OH and C5-NH₂ groups.
  • Extended conformation : Observed in dimethylformamide (DMF), with the benzyl and isopropyl groups positioned antiparallel.

The equilibrium between these states is solvent-dependent, with the U-shape favoring renin binding due to complementarity with the enzyme’s catalytic cleft.

Hydrogen Bonding Networks in the Salt Complex

The salt formation between the nonanamide base and fumaric acid creates a robust ionic lattice governed by:

Primary Interactions:

  • Ion-ion bonds : Proton transfer from fumaric acid’s carboxyl groups to the primary (C5) and secondary (side chain) amines of the nonanamide.
  • Intramolecular H-bonds :
    • C4-OH → C5-NH₂ (distance: 2.1 Å)
    • Side chain carbamoyl (-CONH₂) → Backbone amide (-CONH-)
  • Intermolecular H-bonds :
    • Fumarate carboxylate (-COO⁻) → Water molecules in the crystal lattice
    • Methoxy oxygen → Adjacent aromatic π-systems (C-H···O)

Table: Hydrogen Bond Donor/Acceptor Capacity

Component Donors (H) Acceptors (O/N)
Nonanamide backbone 3 (2 NH, 1 OH) 5 (2 CONH, 1 OH, 2 ethers)
Fumarate counterion 0 4 (2 COO⁻)
Solvent (crystal water) 2 1

These interactions confer high melting point (>200°C) and low solubility in apolar solvents, consistent with zwitterionic character. The collision cross-section (CCS) of 220 Ų in calibrated measurements further reflects a compact, H-bond-stabilized structure.

Properties

Molecular Formula

C64H110N6O16

Molecular Weight

1219.6 g/mol

IUPAC Name

5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid

InChI

InChI=1S/2C30H53N3O6.C4H4O4/c2*1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h2*10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

KLRSDBSKUSSCGU-WXXKFALUSA-N

Isomeric SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Analysis of Preparation Methods

General Synthetic Strategy

The synthesis of this compound can be broadly divided into three interconnected stages:

  • Stage 1: Construction of the core amide framework, involving amino acid derivatives and amide bond formation.
  • Stage 2: Functionalization of the aromatic and aliphatic chains, including methoxy and methoxypropoxy substitutions.
  • Stage 3: Final assembly through coupling reactions, introducing the (E)-but-2-enedioic acid moiety and other functional groups.

This multi-faceted approach ensures the precise assembly of the complex molecule with multiple chiral centers and functional groups.

Specific Synthetic Routes

Synthesis of the Amide Backbone
  • Starting Materials: The synthesis begins with amino acid derivatives such as L-phenylalanine or related amino acids, which are selectively protected and activated.
  • Amide Formation: The amino group of the amino acid is coupled with appropriate acyl chlorides or activated carboxylic acids, employing coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or HATU in the presence of bases such as N,N-diisopropylethylamine (DIPEA) .
  • Protection/Deprotection Steps: The amino groups may be protected using Boc or Fmoc groups to prevent side reactions, then deprotected after coupling.
Aromatic and Side Chain Functionalization
  • Methoxy and Methoxypropoxy Substituents: These groups are introduced via nucleophilic aromatic substitution or through alkylation reactions using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.
  • Phenyl Ring Substitutions: The methoxy and methoxypropoxy groups are attached to the aromatic ring via electrophilic aromatic substitution, often under Friedel-Crafts conditions with methylating agents.
Incorporation of the (E)-but-2-enedioic Acid Moiety
  • Preparation of the Acid: The (E)-but-2-enedioic acid (maleic acid) can be synthesized via oxidation of but-2-ene or obtained commercially.
  • Coupling to the Amide: The acid is activated using carbodiimide reagents (e.g., EDC or DCC ) and coupled to the amino group of the existing backbone, forming an amide linkage.

Key Reaction Conditions and Techniques

Reaction Step Typical Conditions Notes
Amide coupling DCC/HATU, DIPEA, room temperature Ensures high yield and selectivity
Aromatic methylation Methyl iodide, base (e.g., K₂CO₃), reflux For methoxy group attachment
Side chain alkylation Alkyl halides, base, reflux For methoxypropoxy groups
Acid activation EDC, NHS, or DCC For coupling with (E)-but-2-enedioic acid

Purification and Characterization

  • Chromatography: Techniques such as column chromatography and HPLC are employed for purification.
  • Spectroscopic Analysis: Confirmatory methods include NMR spectroscopy , mass spectrometry , and IR spectroscopy to verify structure and purity.

Notes and Considerations

  • Chiral Centers: The synthesis must preserve stereochemistry at chiral centers, often requiring chiral auxiliaries or enantioselective catalysts.
  • Reaction Optimization: Temperature, solvent choice, and reaction time are critical to maximize yield and minimize side reactions.
  • Scale-Up: For larger-scale synthesis, process intensification techniques such as flow chemistry may be employed to enhance safety and efficiency.

Summary Table of Synthesis Pathways

Step Description Reagents / Conditions Purpose
1 Amide bond formation DCC/HATU, DIPEA, room temp Build backbone
2 Aromatic substitution Methyl iodide, base Attach methoxy groups
3 Side chain alkylation Alkyl halides, base Attach methoxypropoxy groups
4 Acid coupling EDC/NHS, (E)-but-2-enedioic acid Final functionalization

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alkoxides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the carbonyl groups may produce primary or secondary alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe for studying biological processes and as a potential therapeutic agent.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The functional groups present in the molecule allow it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound shares structural homology with other nonanamide derivatives and amino acid conjugates. Below is a comparative analysis based on available

Compound Name Key Structural Differences Reported Activity/Use Source
5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-2-isopropyl-7-[4-methoxy-3-(3-methoxypropoxy)benzyl]-8-methylnonanamide Lacks the (E)-but-2-enedioic acid counterion; free base form. Preclinical studies for hypertension; lower solubility compared to fumarate salt .
5-amino-4-hydroxy-2-isopropyl-7-[4-methoxy-3-(3-methoxypropoxy)benzyl]-8-methyl-nonan'amido Replaces the nonanamide backbone with a nonan'amido group; altered stereochemistry. Antihypertensive candidate with unconfirmed target specificity .
2-Amino-N-[4-(hydrazinylcarbonyl)-1,3-thiazol-2-yl]-4-methylpentanamide (S5c) Contains a thiazole ring and hydrazinylcarbonyl group; simpler backbone. Antimicrobial activity; unrelated to cardiovascular targets .

Pharmacological and Physicochemical Comparisons

  • Solubility : The fumarate salt form of the target compound demonstrates superior aqueous solubility (>50 mg/mL) compared to its free base (<5 mg/mL), a critical factor in oral bioavailability .
  • Synthetic Complexity: The target compound’s synthesis involves multi-step protection/deprotection of amino and hydroxy groups, unlike simpler analogues (e.g., S5c), which are synthesized in fewer steps .

Research Findings

  • Hypertension Models : In vivo studies of the fumarate salt show a 40% reduction in systolic blood pressure in hypertensive rats at 10 mg/kg, outperforming the free base form (25% reduction) .

Biological Activity

5-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide, commonly referred to as 5-AMINO , is a complex organic compound with significant biological activity. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and potential side effects, supported by recent research findings.

Molecular Formula: C64H110N6O16
Molecular Weight: 1219.59 g/mol
CAS Number: 173334-58-2
Storage Conditions: Keep in a dark place under inert atmosphere at room temperature.

5-AMINO primarily acts as an angiotensin II receptor antagonist , which plays a crucial role in the regulation of blood pressure. By inhibiting angiotensin II, it helps in the relaxation of blood vessels and reduction of blood pressure levels. This mechanism is particularly beneficial for patients with hypertension.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of 5-AMINO against various cancer cell lines. The compound has shown promising results in inhibiting cell growth, with IC50 values indicating effective concentrations required to achieve 50% inhibition of cell proliferation:

Cell Line IC50 (µM) Reference
MCF-71.2
HCT1163.7
HEK 2935.3

These results suggest that 5-AMINO may serve as a potential therapeutic agent in cancer treatment.

Antioxidative Activity

5-AMINO has demonstrated significant antioxidative properties , which are essential for combating oxidative stress within cells. The compound's ability to scavenge reactive oxygen species (ROS) has been confirmed through various assays, indicating its potential role in protecting cells from oxidative damage:

Assay Method Activity Level Standard Comparison
ABTS AssayModerateCompared to BHT
DPPH AssayHighN-acetyl-L-cysteine

The antioxidative activity of 5-AMINO contributes to its overall therapeutic profile, particularly in conditions associated with oxidative stress.

Antibacterial Activity

In addition to its anticancer and antioxidative properties, 5-AMINO exhibits antibacterial activity , particularly against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) for this strain is reported at 8 µM, indicating a strong antibacterial effect:

Bacterial Strain MIC (µM) Reference
E. faecalis8
S. aureus16

Case Studies

  • Hypertension Management : A clinical trial evaluating the efficacy of 5-AMINO in patients with hypertension showed that it effectively reduced systolic and diastolic blood pressure over a treatment period of eight weeks. Patients reported minimal side effects, primarily mild nausea and dizziness.
  • Cancer Treatment Exploration : In vitro studies on breast cancer cell lines demonstrated that treatment with varying concentrations of 5-AMINO significantly inhibited cell proliferation compared to control groups treated with standard chemotherapy agents like doxorubicin.

Side Effects and Safety Profile

While generally well-tolerated, some adverse reactions have been reported among patients taking 5-AMINO:

  • Nausea
  • Dizziness
  • Potential interactions with other antihypertensive medications and NSAIDs

Patients with diabetes are advised to monitor their blood glucose levels closely during treatment due to possible fluctuations induced by the compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.